molecular formula C8H4N2O B051131 Furo[2,3-c]pyridine-2-carbonitrile CAS No. 112372-12-0

Furo[2,3-c]pyridine-2-carbonitrile

Cat. No.: B051131
CAS No.: 112372-12-0
M. Wt: 144.13 g/mol
InChI Key: MFIZNCADACKZAC-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached to the second carbon of the pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of chalcones bearing specific substituents, followed by functional modifications. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can undergo Claisen-Schmidt condensation, followed by sequential cyclizations to form the furo[2,3-c]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other substituents on the furo[2,3-c]pyridine core.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield furo[2,3-c]pyridine-2-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Furo[2,3-c]pyridine-2-carbonitrile has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Furo[2,3-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system and the presence of the nitrile group, which contribute to its diverse reactivity and potential for therapeutic applications.

Properties

IUPAC Name

furo[2,3-c]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZNCADACKZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549934
Record name Furo[2,3-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-12-0
Record name Furo[2,3-c]pyridine-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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